1,1'-Biphenyl, 2,3'-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,3’-dimethoxy- is an organic compound with the molecular formula C14H14O2. It consists of two benzene rings connected by a single bond, with methoxy groups (-OCH3) attached to the 2 and 3 positions of one of the benzene rings. This compound is a derivative of biphenyl and is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 2,3’-dimethoxy- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of fluoroarenes with sodium methoxide. This reaction provides good to excellent yields of the desired methoxylated products . Another method involves the Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids .
Industrial Production Methods
Industrial production methods for 1,1’-Biphenyl, 2,3’-dimethoxy- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,3’-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as aluminum chloride (AlCl3) are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2,3’-dimethoxy- has several scientific research applications:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,3’-dimethoxy- involves its interaction with molecular targets through its methoxy groups. These groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 3,3’-dimethoxy-: Similar structure but with methoxy groups at the 3 and 3’ positions.
2,2’-Dimethoxybiphenyl: Methoxy groups at the 2 and 2’ positions.
3,3’-Dimethoxy-1,1’-biphenyl: Another isomer with methoxy groups at the 3 and 3’ positions.
Uniqueness
1,1’-Biphenyl, 2,3’-dimethoxy- is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure allows for distinct applications in organic synthesis and materials science.
Properties
CAS No. |
24423-09-4 |
---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-methoxy-2-(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C14H14O2/c1-15-12-7-5-6-11(10-12)13-8-3-4-9-14(13)16-2/h3-10H,1-2H3 |
InChI Key |
HCQRCCSEMNVABN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.